molecular formula C19H22BrN3O2S B2767547 (5-Bromothiophen-2-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone CAS No. 2320177-78-2

(5-Bromothiophen-2-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone

Cat. No. B2767547
CAS RN: 2320177-78-2
M. Wt: 436.37
InChI Key: AYKKSODDINBKEH-UHFFFAOYSA-N
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Description

The compound appears to contain a bromothiophene group, a tetrahydrocinnoline group, and a piperidine group . Bromothiophene is a heterocyclic compound containing a thiophene ring substituted with a bromine atom. Tetrahydrocinnoline is a type of cinnoline which is a nitrogen-containing heterocycle. Piperidine is a heterocyclic organic compound that consists of a six-membered ring containing five methylene bridges and one amine bridge .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The bromothiophene, tetrahydrocinnoline, and piperidine groups would all contribute to the overall structure .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds often participate in various types of organic reactions. For example, bromothiophenes can undergo palladium-catalyzed cross-coupling reactions .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound were to be used in organic semiconductors, the bromothiophene group could potentially engage in strong π–π interactions, which would allow tuning of the band-gap and energy level .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future directions for this compound would likely depend on its properties and potential applications. For example, if it shows promise as an organic semiconductor, future research could focus on optimizing its properties for this application .

properties

IUPAC Name

(5-bromothiophen-2-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrN3O2S/c20-17-6-5-16(26-17)19(24)23-9-7-13(8-10-23)12-25-18-11-14-3-1-2-4-15(14)21-22-18/h5-6,11,13H,1-4,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYKKSODDINBKEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C(=O)C4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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